N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4,6-trimethyl-N-(prop-2-en-1-yl)benzenesulfonamide
Description
N-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-2,4,6-TRIMETHYL-N-(PROP-2-EN-1-YL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a chlorophenyl group, an oxadiazole ring, and a sulfonamide moiety
Properties
Molecular Formula |
C21H22ClN3O3S |
|---|---|
Molecular Weight |
431.9 g/mol |
IUPAC Name |
N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2,4,6-trimethyl-N-prop-2-enylbenzenesulfonamide |
InChI |
InChI=1S/C21H22ClN3O3S/c1-5-10-25(29(26,27)20-15(3)11-14(2)12-16(20)4)13-19-23-21(24-28-19)17-6-8-18(22)9-7-17/h5-9,11-12H,1,10,13H2,2-4H3 |
InChI Key |
IIRSDEHJIDMIBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CC=C)CC2=NC(=NO2)C3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-2,4,6-TRIMETHYL-N-(PROP-2-EN-1-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the oxadiazole ring with a chlorophenyl group, often using a chlorinating agent.
Attachment of the Sulfonamide Moiety: The sulfonamide group is introduced through a reaction between a sulfonyl chloride and an amine.
Final Assembly: The final compound is assembled by linking the oxadiazole and sulfonamide intermediates through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-2,4,6-TRIMETHYL-N-(PROP-2-EN-1-YL)BENZENE-1-SULFONAMIDE undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the sulfonamide group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are employed depending on the specific substitution reaction.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced oxadiazole derivatives, and various substituted aromatic compounds.
Scientific Research Applications
N-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-2,4,6-TRIMETHYL-N-(PROP-2-EN-1-YL)BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-2,4,6-TRIMETHYL-N-(PROP-2-EN-1-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound may inhibit enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- **N-{[3-(4-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-2,4,6-TRIMETHYL-N-(PROP-2-EN-1-YL)BENZENE-1-SULFONAMIDE
- **N-{[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-2,4,6-TRIMETHYL-N-(PROP-2-EN-1-YL)BENZENE-1-SULFONAMIDE
Uniqueness
The uniqueness of N-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-2,4,6-TRIMETHYL-N-(PROP-2-EN-1-YL)BENZENE-1-SULFONAMIDE lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities. The presence of the chlorophenyl group, in particular, may enhance its interactions with biological targets compared to similar compounds with different substituents.
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